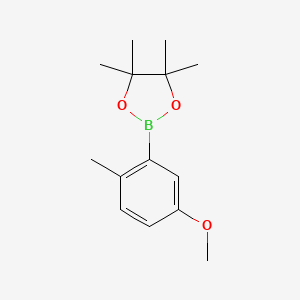

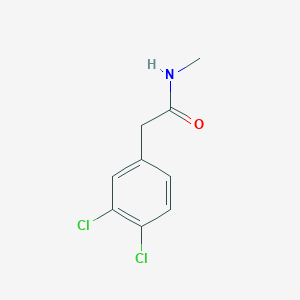

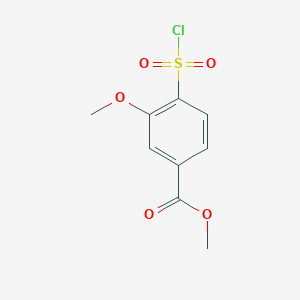

![molecular formula C16H14ClN3O2 B3040225 Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 175201-54-4](/img/structure/B3040225.png)

Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Overview

Description

The compound of interest, Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of pyrazolopyrimidine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Although the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves multi-component reactions, as seen in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . These reactions typically include aminoazoles, acetoacetic ester, and aliphatic or aromatic aldehydes. The synthesis process can lead to various substituted derivatives, indicating a versatile synthetic pathway that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds. For instance, the crystal structure of a related compound, Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using this method . The analysis of molecular structure provides essential information about the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives can be quite diverse. For example, selective cyclization modes were observed in the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines . The reaction conditions and the nature of the substituents can significantly influence the outcome of the synthesis, leading to different structural motifs. This suggests that the synthesis of this compound could also be influenced by similar factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives can be inferred from spectroscopic analyses, such as FT-IR, NMR, and UV-Vis, as well as theoretical calculations like DFT/B3LYP . These studies provide valuable information on the vibrational frequencies, electronic transitions, and molecular electrostatic potential, which are indicative of the compound's stability, reactivity, and potential non-linear optical properties. Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, such as proteins, which is essential for drug design .

Scientific Research Applications

Optoelectronic Materials Development

Extensive research highlights the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into π-extended conjugated systems, significantly contributing to the creation of novel optoelectronic materials. These derivatives are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they show potential in nonlinear optical materials and colorimetric pH sensors, underscoring their importance in developing advanced optoelectronic devices (Lipunova et al., 2018).

Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing their wide applicability in drug development and highlighting the potential for creating lead molecules with significant therapeutic benefits (Parmar et al., 2023).

Synthesis and Biological Properties

The pyrazolo[1,5-a]pyrimidine scaffold is a key structure in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory effects. Its structure-activity relationship (SAR) studies have gained attention, with many lead compounds derived for various disease targets. This opens up opportunities for medicinal chemists to exploit this scaffold further in developing potential drug candidates, highlighting the scaffold's versatility in synthesizing compounds with diverse biological activities (Cherukupalli et al., 2017).

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

A moderate level of lipophilicity has been found advantageous for inhibition in similar compounds .

Result of Action

Similar compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .

properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBDYOPTHFFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150117 | |

| Record name | Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-54-4 | |

| Record name | Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

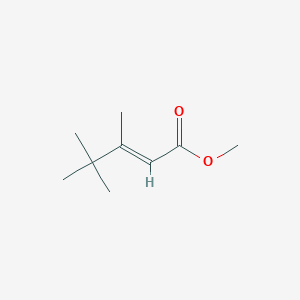

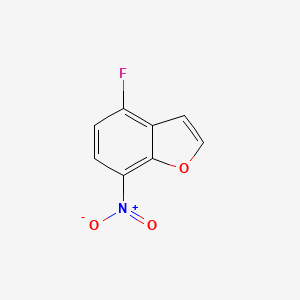

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)